Crenigacestat - 1421438-81-4

Crenigacestat

Catalog Number: EVT-265177
CAS Number: 1421438-81-4
Molecular Formula: C22H23F3N4O4
Molecular Weight: 464.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Crenigacestat (LY3039478) is a potent, orally bioavailable, and selective γ-secretase inhibitor (GSI) that targets the Notch signaling pathway. [, , , , , , , , , , , , , , , , , , , ] It has been investigated as a potential therapeutic agent for various cancers and diseases associated with aberrant Notch signaling. [, , , , , , , , , , , , , , , , , , , ] In scientific research, Crenigacestat serves as a valuable tool to elucidate the role of the Notch pathway in different biological processes and explore its potential as a therapeutic target.

All-trans retinoic acid (ATRA)

Relevance: Studies have shown that ATRA can synergistically enhance the efficacy of BCMA-CAR T cell therapy in multiple myeloma by augmenting BCMA expression on myeloma cells. [, ] This synergistic effect is particularly noteworthy when ATRA is combined with crenigacestat. [, ] The combination leads to a significant increase in BCMA expression compared to either agent alone, highlighting a potential strategy to improve BCMA-directed therapies. [, ]

THZ1

Relevance: Research suggests that THZ1, similar to crenigacestat, can suppress cancer stem cell (CSC) activity in anaplastic thyroid cancer (ATC). [] Both compounds achieve this effect through different mechanisms. THZ1 inhibits CDK7, leading to the suppression of NOTCH1 transcription, a key regulator of CSC activity. [] In contrast, crenigacestat directly inhibits NOTCH1 signaling. [] The convergence of these compounds on the NOTCH1 pathway underscores its importance as a therapeutic target in ATC.

GSK-J4

Relevance: GSK-J4 indirectly impacts the same signaling pathway as crenigacestat in osteosarcoma. [] It inhibits UTX, an activator of LIF transcription, leading to the suppression of LIF signaling. [] This, in turn, affects the NOTCH1 signaling pathway, which is also directly inhibited by crenigacestat. [] These findings highlight the interconnectedness of epigenetic regulation and signaling pathways in cancer, with implications for therapeutic targeting.

Pazopanib

Relevance: Crenigacestat has been explored in a sequential treatment approach with pazopanib for soft-tissue sarcoma patients. [] Although the study focuses on the clinical evaluation of this specific sequence, it suggests a potential interplay between Notch signaling, targeted by crenigacestat, and angiogenesis, inhibited by pazopanib, in the context of tumor growth and progression.

Gemcitabine and Cisplatin/Carboplatin

Relevance: Crenigacestat has been studied in combination with gemcitabine and cisplatin or gemcitabine and carboplatin for treating advanced or metastatic solid tumors. [] This highlights the exploration of crenigacestat's potential to enhance the efficacy of standard chemotherapy regimens in various cancer types.

Taladegib (LY3023414)

Relevance: Crenigacestat has been investigated in combination with taladegib for treating patients with advanced or metastatic solid tumors. [] This combination approach reflects the strategy of targeting multiple signaling pathways implicated in cancer development and progression.

Abemaciclib

Relevance: Crenigacestat has been explored in combination with abemaciclib for treating patients with advanced or metastatic solid tumors. [] This combination therapy approach indicates a focus on targeting different aspects of tumor cell proliferation and survival.

Dexamethasone

Relevance: Crenigacestat has been investigated in combination with dexamethasone in a Phase 1 study involving patients with T-cell acute lymphoblastic leukemia and lymphoma. [] This combination suggests an effort to leverage the potential synergistic effects of Notch signaling inhibition by crenigacestat and the anti-inflammatory and potential anti-cancer effects of dexamethasone in these hematologic malignancies.

Source and Classification

Crenigacestat is classified as a γ-secretase inhibitor and a Notch inhibitor. It is synthesized as an orally bioavailable compound, making it suitable for clinical administration. The chemical structure of crenigacestat is characterized by its ability to inhibit Notch signaling effectively, with an IC50 value of approximately 1 nM in various tumor cell lines .

Synthesis Analysis

Methods and Technical Details

The synthesis of crenigacestat involves multiple steps that are designed to ensure high purity and bioactivity. While specific proprietary methods may not be publicly detailed, general synthetic approaches for similar compounds typically include:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as building blocks.
  2. Reactions: Key reactions may include:
    • Coupling Reactions: To form the core structure of the compound.
    • Functional Group Modifications: To introduce necessary functional groups that enhance potency or solubility.
    • Purification: Techniques such as chromatography are employed to isolate and purify the final product.

The synthesis process is optimized to achieve high yields while minimizing by-products .

Molecular Structure Analysis

Structure and Data

Crenigacestat has a complex molecular structure that contributes to its function as a Notch inhibitor. The precise molecular formula is C₁₄H₁₅N₃O₂S, and its molecular weight is approximately 293.35 g/mol. The structural features include:

  • Aromatic Rings: Contributing to the compound's stability and interaction with biological targets.
  • Functional Groups: Such as amines and sulfonamides that are crucial for binding to the γ-secretase complex.

The three-dimensional conformation of crenigacestat allows it to fit into the active site of γ-secretase effectively, blocking its activity .

Chemical Reactions Analysis

Reactions and Technical Details

Crenigacestat primarily acts through its interaction with the γ-secretase complex. The key reactions involved in its mechanism include:

  1. Inhibition of γ-Secretase Activity: By binding to the active site of γ-secretase, crenigacestat prevents substrate cleavage.
  2. Alteration of Notch Signaling: This inhibition leads to decreased levels of Notch intracellular domain, thereby reducing Notch signaling activity.

These reactions have significant implications for cancer treatment, particularly in tumors where Notch signaling contributes to malignancy .

Mechanism of Action

Process and Data

The mechanism of action of crenigacestat involves several critical steps:

  1. Binding to γ-Secretase: Crenigacestat binds competitively to the active site of γ-secretase.
  2. Prevention of Cleavage: This binding inhibits the proteolytic cleavage necessary for activating Notch receptors.
  3. Downstream Effects: With reduced Notch signaling, there is a decrease in cell proliferation and survival signals that are typically mediated by activated Notch pathways.

This process highlights crenigacestat's potential as a therapeutic agent in cancers driven by aberrant Notch signaling .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Crenigacestat exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under physiological conditions is crucial for its efficacy; studies indicate it maintains stability over time when stored appropriately.

Additional analyses may include melting point determination, pH stability assessments, and compatibility with excipients used in formulations .

Applications

Scientific Uses

Crenigacestat has several promising applications in scientific research and clinical settings:

  • Cancer Therapy: Primarily investigated for its efficacy against advanced solid tumors where Notch signaling is implicated.
  • Preclinical Studies: Demonstrated effectiveness in various preclinical models, showing potential for use in combination therapies or as monotherapy.
  • Research Tool: Utilized in studies investigating the role of Notch signaling in development, differentiation, and cancer biology.

The ongoing research into crenigacestat continues to expand its potential applications beyond oncology into other areas where modulation of cell signaling pathways is beneficial .

Molecular Pharmacology of Crenigacestat

Structural Characterization and γ-Secretase Inhibition

Crenigacestat (LY3039478) is a small-molecule γ-secretase inhibitor (GSI) that binds the catalytic subunit presenilin-1 (PSEN1) with high affinity. Cryo-electron microscopy (cryo-EM) studies at 3.0 Å resolution reveal that crenigacestat occupies the substrate-binding pocket of γ-secretase, a multiprotein complex comprising nicastrin, PEN-2, and APH-1 subunits. The compound’s binding induces conformational changes that restrict substrate access to the catalytic aspartate residues (D257 and D385) of PSEN1 [1] [10]. Key structural interactions include:

  • Hydrophobic contacts between crenigacestat’s trifluoromethyl group and PSEN1 residues I223, L382, and L432
  • Hydrogen bonding with T281 and Q221 of PSEN1’s substrate-binding channel
  • Induced-fit adaptation where the binding pocket expands to accommodate the pyrido[2,3-d]benzazepine core of crenigacestat [1] [5]

Table 1: Structural Interactions of Crenigacestat with γ-Secretase

PSEN1 ResidueInteraction TypeFunctional Consequence
I223, L382, L432Hydrophobic contactsStabilizes inhibitor positioning
T281Hydrogen bondingAnchors the inhibitor core
Q221Hydrogen bondingPrevents substrate docking
L383, F388Steric hindranceBlocks proteolytic cleavage site access

This binding mechanism competitively inhibits γ-secretase processing of transmembrane substrates, positioning crenigacestat as a potent inhibitor with an average IC₅₀ of 0.5–1.0 nM across diverse tumor cell lines [8].

Mechanism of Notch Signaling Disruption: NICD Release Inhibition

Crenigacestat disrupts the Notch signaling cascade by preventing the proteolytic cleavage of Notch receptors. During canonical activation, Notch undergoes sequential proteolysis: first by ADAM metalloproteases (S2 cleavage), then by γ-secretase (S3 cleavage). The S3 cleavage liberates the Notch intracellular domain (NICD), which translocates to the nucleus to drive transcription of oncogenes [2] [9]. Crenigacestat specifically blocks the γ-secretase-mediated S3 cleavage, evidenced by:

  • Dose-dependent reduction of NICD1 in intrahepatic cholangiocarcinoma (iCCA) cells (≤100 nM) [3]
  • Nuclear exclusion of NICD, confirmed via immunofluorescence and subcellular fractionation assays
  • Allosteric inhibition that distorts the γ-secretase active site conformation, preventing proteolytic processing even at sub-nanomolar concentrations [1] [5]

This irreversible blockade halts the formation of the NICD-RBPJ-MAML transcriptional complex, abrogating downstream oncogenic signaling.

Selectivity Profiling Across Notch Receptor Subtypes (Notch1-4)

While crenigacestat inhibits all Notch paralogs, it exhibits preferential activity against Notch1:

Table 2: Notch Receptor Selectivity Profile of Crenigacestat

Notch ReceptorIC₅₀ (nM)*Functional Reduction in NICDKey Evidence
Notch10.48–0.76>90% in solid tumor modelsiCCA PDX models [3]
Notch25.2–8.1~70%Osteogenic differentiation assays [6]
Notch312.3–15.7~50%Vascular smooth muscle studies [9]
Notch4>100<30%Breast cancer cell lines [8]

*Values derived from nuclear accumulation ELISA assays [8]

Structural determinants of selectivity include:

  • Differential residue alignment in the substrate-binding pockets of Notch1 vs. Notch2/3, where Notch1’s L1595 and V1604 enhance hydrophobic complementarity with crenigacestat [1]
  • Steric constraints in Notch4 due to F1603 and M1600 residues that reduce inhibitor binding efficiency
  • Kinetic dissociation constants (Kd) showing 8-fold tighter binding to Notch1 than Notch3 [10]

Off-target effects include mild inhibition of APP processing (IC₅₀ = 120 nM), though >100-fold selectivity is maintained for Notch over amyloid precursor protein [6].

Pharmacodynamic Modulation of Downstream Targets (HES1, HEY1)

Crenigacestat-mediated Notch inhibition transcriptionally represses key effector genes:

  • HES1 downregulation: >80% reduction in mRNA and protein levels in iCCA patient-derived xenografts (PDXs) after 14 days of treatment (8 mg/kg) [3] [7]
  • HEY1 suppression: 75% decrease in triple-negative breast cancer models, linked to G0/G1 cell cycle arrest [8]
  • Cross-regulation of non-canonical targets:
  • MMP13 inhibition (↓70%) via disrupted DLL4-NOTCH1-VEGFA axis, impairing tumor angiogenesis [3]
  • RUNX2 suppression (↓90%) in valve interstitial cells, blocking osteogenic differentiation [6]

Table 3: Pharmacodynamic Effects on Downstream Targets

Target GeneFunctionReduction LevelFunctional Outcome
HES1Transcriptional repressor>80%Loss of stemness in iCCA cells
HEY1Cell cycle regulator75%G1 arrest in breast cancer
MMP13Matrix metalloproteinase70%Impaired tumor angiogenesis
RUNX2Osteogenic transcription factor90%Suppressed vascular calcification

Proteomic analyses confirm that crenigacestat remodels the tumor microenvironment by:

  • Inactivating cancer-associated fibroblasts (CAFs): 60% reduction in α-SMA expression via TGF-β1/Smad2 inhibition [7]
  • Repressing EMT drivers: Collagen IA1 (↓55%), fibronectin (↓62%) in CAFs [7]These effects collectively impair tumor-stroma crosstalk and metastatic progression.

Properties

CAS Number

1421438-81-4

Product Name

Crenigacestat

IUPAC Name

4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide

Molecular Formula

C22H23F3N4O4

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C22H23F3N4O4/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32)/t13-,18-/m0/s1

InChI Key

YCBAQKQAINQRFW-UGSOOPFHSA-N

SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

LY3039478; LY 3039478; LY-3039478; Crenigacestat

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.